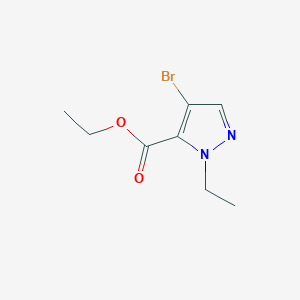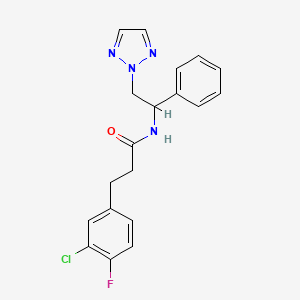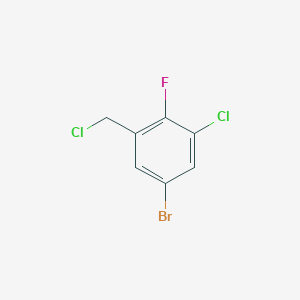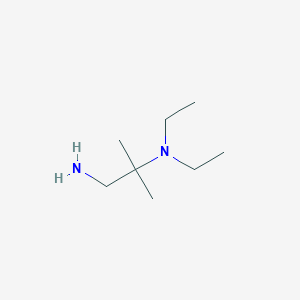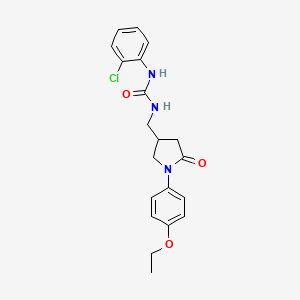
1-(2-Chlorophenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea, also known as CP-544326, is a small molecule inhibitor of the protein kinase C (PKC) enzyme. It has been studied for its potential applications in cancer therapy, inflammation, and neurological disorders.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Research on related urea compounds, such as those investigated for their corrosion inhibition properties on mild steel in acidic environments, suggests potential applications in materials science. These compounds have been found to exhibit good performance as corrosion inhibitors, with efficiency increasing with higher inhibitor concentrations and lower temperatures. The adsorption of these inhibitors on metal surfaces obeys the Langmuir adsorption isotherm, indicating a systematic interaction that could inform the development of protective coatings or treatments for metal preservation (Bahrami & Hosseini, 2012).
Biomedical Applications
The modulation of CB1 receptors by specific urea derivatives, as investigated in cerebellar functions, points to biomedical applications in neurological research. For instance, certain urea compounds acting as allosteric antagonists could offer new therapeutic strategies for treating central nervous system (CNS) diseases. This highlights the potential of urea derivatives in developing drugs with targeted actions on specific receptors within the CNS (Wang et al., 2011).
Anticancer Research
The design and synthesis of urea derivatives for anticancer applications represent another significant area of research. By targeting specific cellular mechanisms, such as antiproliferative effects against various cancer cell lines, these compounds can serve as a foundation for new cancer therapies. Notably, certain urea derivatives have demonstrated significant inhibitory activity, comparable to established treatments, underscoring their potential as novel anticancer agents (Feng et al., 2020).
Environmental Science
Studies on the photodegradation and hydrolysis of urea-based pesticides in water environments indicate environmental science applications. Understanding the degradation behavior of these compounds can inform the development of more environmentally friendly pesticides and strategies for mitigating pollution. The sensitivity of certain pesticides to photodegradation and hydrolysis under various conditions provides valuable information for environmental protection efforts (Gatidou & Iatrou, 2011).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-2-27-16-9-7-15(8-10-16)24-13-14(11-19(24)25)12-22-20(26)23-18-6-4-3-5-17(18)21/h3-10,14H,2,11-13H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESAQLUKLYOXCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 6-chloro-3-{[3-(4H-1,2,4-triazol-3-yl)phenyl]sulfamoyl}pyridine-2-carboxylate](/img/structure/B2732289.png)


![3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one](/img/no-structure.png)
![(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2732295.png)
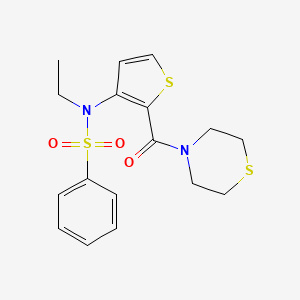
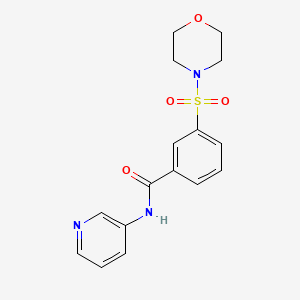
![2-[(1-Tert-butylazetidin-3-yl)oxy]-3-methylpyrazine](/img/structure/B2732304.png)
![2-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2732306.png)
![2-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2732307.png)
